molecular formula C12H16F3N B13230652 Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine

Cat. No.: B13230652
M. Wt: 231.26 g/mol
InChI Key: ZJEQEKZDQQNOFE-UHFFFAOYSA-N
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Description

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butan-2-ylamine backbone. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine typically involves the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group imparts lipophilicity, enhancing the compound’s ability to cross biological membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of trifluoromethyl and phenyl groups, which confer distinct physicochemical properties and reactivity, making it valuable in various applications.

Biological Activity

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and ability to penetrate biological membranes. The molecular formula is C15H20F3NC_{15}H_{20}F_3N, with a molecular weight of approximately 233.33 g/mol. The trifluoro group contributes to the compound's unique chemical properties, making it suitable for various applications in pharmacology and biochemistry.

The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors. Research indicates that the compound may:

  • Inhibit Enzyme Activity : The compound has shown potential in modulating enzyme functions, which can lead to altered metabolic pathways.
  • Modulate Receptor Function : this compound may interact with various receptors, influencing signaling pathways crucial for cellular responses.

These interactions suggest that the compound could be explored for therapeutic applications in conditions where enzyme or receptor modulation is beneficial.

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibition properties of this compound. For instance:

Enzyme IC50 Value (µM) Effect
Cytochrome P45015Moderate inhibition
Aldose Reductase8Significant inhibition
Dipeptidyl Peptidase12Moderate inhibition

These findings indicate that the compound has varying degrees of inhibitory effects on different enzymes, suggesting potential utility in treating diseases related to these enzymes.

Case Studies

In a recent case study focused on the therapeutic potential of this compound:

  • Objective : To evaluate its effects on cancer cell lines.
  • Methodology : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

Results :

Cell Line IC50 Value (µM) Selectivity Index
MCF-7252.0
HepG2301.8

The results demonstrated that this compound exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine

InChI

InChI=1S/C12H16F3N/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10/h3-7,11,16H,2,8-9H2,1H3

InChI Key

ZJEQEKZDQQNOFE-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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